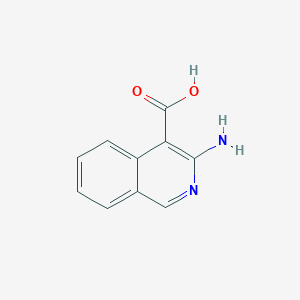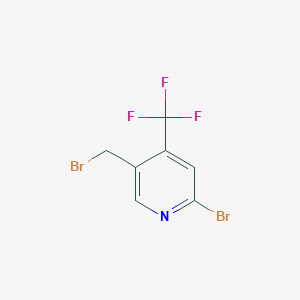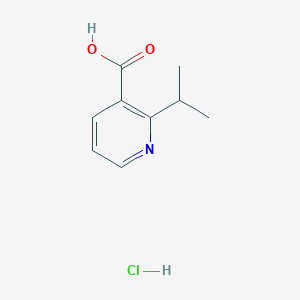
2-Isopropylnicotinic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylnicotinic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₂. It is a derivative of nicotinic acid, where the hydrogen atom in the 2-position of the pyridine ring is replaced by an isopropyl group. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylnicotinic acid hydrochloride typically involves the alkylation of nicotinic acid. One common method is the reaction of nicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting 2-Isopropylnicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of catalysts such as palladium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Isopropylnicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropylnicotinic acid hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound, which lacks the isopropyl group.
2-Methyl-Nicotinic Acid: Similar structure but with a methyl group instead of an isopropyl group.
2-Ethyl-Nicotinic Acid: Contains an ethyl group in place of the isopropyl group.
Uniqueness: 2-Isopropylnicotinic acid hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
2-propan-2-ylpyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(2)8-7(9(11)12)4-3-5-10-8;/h3-6H,1-2H3,(H,11,12);1H |
Clave InChI |
PGKPLENPSAHKCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


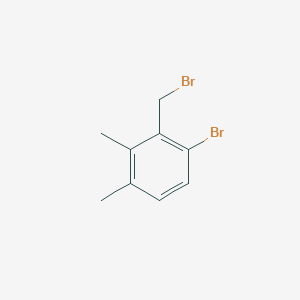
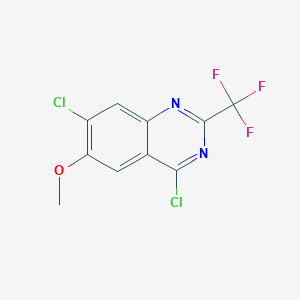
![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
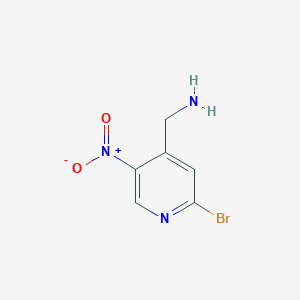
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
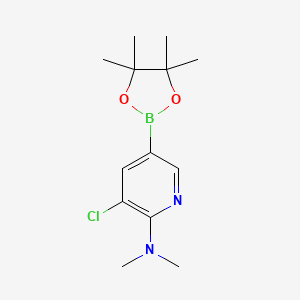

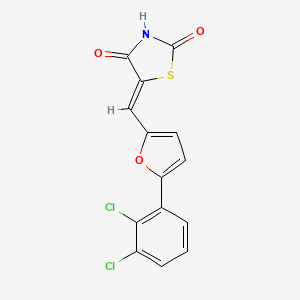

![2-[(Ethylcarbamoyl)amino]hexanoic acid](/img/structure/B13657383.png)
